N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide
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Overview
Description
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and an oxolane ring, making it a complex and interesting molecule for various scientific studies .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit angiogenesis and interact with DNA , suggesting potential targets could be angiogenic factors and DNA.
Mode of Action
Similar compounds have been found to inhibit angiogenesis and cause DNA cleavage . This suggests that the compound may interact with its targets, leading to inhibition of angiogenesis and DNA cleavage.
Biochemical Pathways
Given the potential targets and mode of action, it can be inferred that the compound may affect pathways related to angiogenesis and dna replication .
Result of Action
The search results suggest that N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide may have anti-angiogenic effects, potentially blocking the formation of blood vessels in vivo . Additionally, it may exhibit DNA cleavage activities , which could lead to alterations in DNA replication and potentially inhibit the growth of tumor cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide typically involves multiple steps. One common route includes the reaction of N-methyl-1-(pyridin-3-yl)methanamine with oxolane-3-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
N-methyl-1-(pyridin-3-yl)methanamine: Shares the pyridine ring structure.
Pyrazole-4-carboxamides: Similar pyrazole ring structure.
Thiazole-5-carboxamides: Similar carboxamide group.
Uniqueness
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide is unique due to its combination of pyrazole, pyridine, and oxolane rings, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-13(9-17-15(20)12-4-6-21-10-12)7-14(18-19)11-3-2-5-16-8-11/h2-3,5,7-8,12H,4,6,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDFZVSSUZEKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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